REACTION_CXSMILES
|
[F:1][C:2]1[C:12]([S:13]CC2C=CC(OC)=CC=2)=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]>C(O)(C(F)(F)F)=O>[F:1][C:2]1[C:12]([SH:13])=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OCC)C=CC=C1SCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
54.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
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Type
|
CUSTOM
|
Details
|
stirred for 12 h under inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ice-cold water (100 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel column chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OCC)C=CC=C1S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |